1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene
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Overview
Description
1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenoxybutoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a trifluoromethyl alcohol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The methoxy and phenoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methoxy-2-(trifluoromethyl)benzene: Shares the trifluoromethyl and methoxy groups but lacks the phenoxybutoxy linkage.
1-Methoxy-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene is unique due to its combination of functional groups and the phenoxybutoxy linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3O3/c1-22-16-9-2-3-10-17(16)24-12-5-4-11-23-15-8-6-7-14(13-15)18(19,20)21/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTWEQAROITSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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